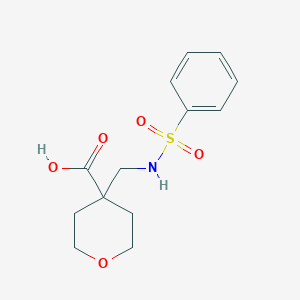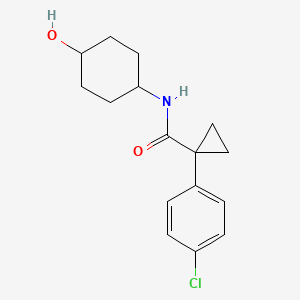![molecular formula C11H15NO5S2 B6646926 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646926.png)
4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring, a sulfonyl group, an amino group, and a carboxylic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid typically involves multiple steps, starting with the preparation of the thiophene derivative. The key steps include:
Thiophene Derivative Synthesis: Thiophene-2-sulfonyl chloride is reacted with an appropriate amine to form the thiophene-2-sulfonylamino intermediate.
Oxane Formation: The intermediate is then reacted with a suitable diol under acidic conditions to form the oxane ring.
Carboxylation: The oxane ring is carboxylated using a carboxylating agent such as carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be used to replace certain atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound with different functional groups.
Substitution Products: Derivatives with substituted atoms or groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid is used to study enzyme inhibition and protein interactions. Its ability to bind to specific biological targets makes it a useful tool in biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its structural features allow it to interact with various biological targets, making it a candidate for the development of new medications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Wirkmechanismus
The mechanism by which 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
4-(Thiophen-2-ylsulfonylamino)butanoic acid: This compound is structurally similar but lacks the oxane ring.
4-(Thiophen-2-ylsulfonylamino)benzoic acid: Another related compound with a benzene ring instead of an oxane ring.
Uniqueness: 4-[(Thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid is unique due to its oxane ring, which provides additional stability and reactivity compared to similar compounds. This structural feature allows for a wider range of applications and makes it a valuable compound in various scientific and industrial fields.
Eigenschaften
IUPAC Name |
4-[(thiophen-2-ylsulfonylamino)methyl]oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO5S2/c13-10(14)11(3-5-17-6-4-11)8-12-19(15,16)9-2-1-7-18-9/h1-2,7,12H,3-6,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIFOPSHFDCIOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CS2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(1,2,5-Thiadiazole-3-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646843.png)
![4-[[(2-Ethyl-5-methylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646850.png)
![4-[[(2,5-Dimethylfuran-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646854.png)
![4-[[(2,5-Dimethylpyrazole-3-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6646874.png)
![4-[(Cyclooctanecarbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646882.png)
![4-[(Pyridine-4-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646889.png)
![4-[[(3-Bromophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646905.png)
![4-[(Azepane-1-carbonylamino)methyl]oxane-4-carboxylic acid](/img/structure/B6646911.png)
![4-[[(5-Methylthiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646918.png)
![4-[[(4-Fluorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646922.png)

![4-[[(3-Bromothiophen-2-yl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646934.png)
![4-[[(3-Chlorophenyl)sulfonylamino]methyl]oxane-4-carboxylic acid](/img/structure/B6646936.png)

